![molecular formula C20H21N3O4S B2975587 3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1260923-94-1](/img/structure/B2975587.png)
3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Thienopyrimidine Derivatives:
- Various thieno[2,3-d]pyrimidine derivatives have been synthesized, demonstrating the chemical versatility of this compound. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnagenone and khellinone, showing the potential for forming a range of heterocyclic compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antihypertensive Properties:
- Research by Russell et al. (1988) explored thieno[3,2-d]pyrimidine-2,4-diones as potential antihypertensive agents. They found that certain derivatives, specifically with a [(2-methoxyphenyl)piperazinyl]ethyl moiety, were potent oral antihypertensive agents in spontaneously hypertensive rats (Russell et al., 1988).
Applications in Reproductive Health:
- Guo et al. (2003) discussed the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH (Gonadotropin-Releasing Hormone) receptor antagonists. These compounds could be beneficial in treating reproductive diseases, highlighting another significant application of this compound (Guo et al., 2003).
Antibacterial Applications:
- Research by More et al. (2013) involved synthesizing substituted thieno[2,3-d]pyrimidines with potential antibacterial properties. This demonstrates the utility of these compounds in developing new antibacterial drugs (More, Chandra, Nargund, & Nargund, 2013).
Role in Hormone Receptor Antagonism:
- Sasaki et al. (2003) reported on a thieno[2,3-d]pyrimidine-2,4-dione derivative as a non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This compound showed potential as a therapeutic agent for sex-hormone-dependent diseases (Sasaki et al., 2003).
properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-16-8-4-3-7-14(16)23-19(25)18-15(9-12-28-18)22(20(23)26)13-17(24)21-10-5-2-6-11-21/h3-4,7-9,12H,2,5-6,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDISJMXAXYXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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